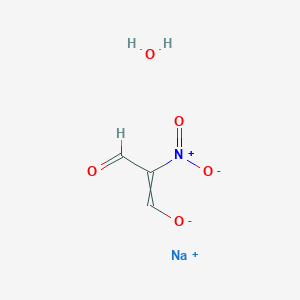
Sodium 2-nitro-1,3-dioxopropan-2-ide hydrate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Applications in Energetic Materials
One of the significant applications of Sodium 2-nitro-1,3-dioxopropan-2-ide hydrate is in the preparation of energetic materials. A study revealed the synthesis of energetic ionic salts containing a 1,2,4-oxadiazole ring and an amino or triazene linkage. The salts, obtained through a series of reactions involving sodium dichloroisocyanurate, displayed moderate thermal stability and low impact sensitivities, making them potential candidates for various applications in energetic materials (Pang et al., 2018).
Catalytic Applications
In the realm of catalysis, Sodium 2-nitro-1,3-dioxopropan-2-ide hydrate has been instrumental. For instance, sodium sulfide hydrate demonstrated its prowess as a noncompetitive, multi-electron reducing agent in the unbalanced redox condensation reaction between o-nitroanilines and alcohols. This reaction led to the formation of benzimidazole and quinoxaline heterocycles, further catalyzed by an iron–sulfur system (Nguyen et al., 2015).
Coordination Chemistry
The study of coordination chemistry has also benefited from this compound. The complex structures of the hydrated sodium salts of certain acids, such as 4-chloro-3-nitrobenzoic acid and 2-amino-4-nitrobenzoic acid, were elucidated, showcasing intricate polymeric structures stabilized by hydrogen bonding and π-π ring interactions. These findings underscore the compound's utility in exploring complex structural chemistry (Smith, 2013).
Material Science and Structural Analysis
The material science field has also seen the application of Sodium 2-nitro-1,3-dioxopropan-2-ide hydrate. For example, a study detailed the synthesis and characterization of hydrates of sodium 5,7-dihydroxy-6,4′-dimethoxyisoflavone-3′-sulfonate. These hydrates, analyzed through various spectroscopic and X-ray diffraction techniques, revealed significant structural insights and the formation of three-dimensional network structures (Zhang et al., 2010).
Mécanisme D'action
Target of Action
Sodium N-Oxido-1,3-dioxopropanimine Oxide Hydrate, also known as Sodium 2-nitro-1,3-dioxopropan-2-ide hydrate, is an intermediate in the synthesis of 4-Nitrophenol . The primary targets of this compound are the enzymes involved in the synthesis of 4-Nitrophenol .
Mode of Action
The Sodium N-Oxido-1,3-dioxopropanimine Oxide Hydrate interacts with these enzymes, facilitating the conversion of precursor molecules into 4-Nitrophenol . The exact nature of these interactions and the resulting changes in the enzymes and the compound itself are complex and depend on the specific conditions of the reaction .
Biochemical Pathways
The Sodium N-Oxido-1,3-dioxopropanimine Oxide Hydrate affects the biochemical pathway leading to the synthesis of 4-Nitrophenol . This compound, in turn, plays a role in various biochemical reactions, including those involved in the manufacturing of pharmaceuticals, fungicides, and dyes .
Pharmacokinetics
Given its use as an intermediate in chemical reactions, it is likely that its bioavailability and pharmacokinetics are heavily influenced by the specific conditions of the reaction in which it is used .
Result of Action
The molecular and cellular effects of the action of Sodium N-Oxido-1,3-dioxopropanimine Oxide Hydrate are primarily seen in its role in facilitating the synthesis of 4-Nitrophenol . The resulting 4-Nitrophenol can then participate in further biochemical reactions, contributing to the production of various pharmaceuticals, fungicides, and dyes .
Action Environment
The action, efficacy, and stability of Sodium N-Oxido-1,3-dioxopropanimine Oxide Hydrate are influenced by various environmental factors. These include the specific conditions of the reaction in which it is used, such as temperature, pH, and the presence of other chemicals . For example, it is known that the compound should be stored in a dry environment at a temperature between 2-8°C .
Safety and Hazards
Sodium 2-nitro-1,3-dioxopropan-2-ide hydrate is classified as a dangerous substance . It is associated with hazard statements H302+H312+H332-H314-H319, indicating potential health hazards if ingested, inhaled, or in contact with skin, as well as causing severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Propriétés
IUPAC Name |
sodium;2-nitro-3-oxoprop-1-en-1-olate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO4.Na.H2O/c5-1-3(2-6)4(7)8;;/h1-2,5H;;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCIGIZBACKHDO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C=O)[N+](=O)[O-])[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4NNaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sodium N-oxido-1,3-dioxopropanimine oxide hydrate | |
CAS RN |
34461-00-2, 53821-72-0 | |
| Record name | Sodium 2-nitropropanedial hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | sodium N-oxido-1,3-dioxopropanimine oxide hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B1378482.png)


![3-[2-(aminomethyl)-1H-imidazol-4-yl]benzonitrile dihydrochloride](/img/structure/B1378487.png)




